4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol
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Overview
Description
The compound belongs to a class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are known for their versatile pharmacological activities and are subjects of extensive synthetic and analytical studies. These compounds are of significant interest due to their structural complexity and potential biological activities.
Synthesis Analysis
The synthesis of related pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives typically involves tandem aza-Wittig and annulation reactions, providing a facile approach to these tricyclic compounds under mild conditions (Luo et al., 2020). Another method involves heterocyclization reactions of available carboxamides and aminopyrazoles, leading to derivatives with various substituents (Velihina et al., 2023).
Molecular Structure Analysis
Structural analysis of these compounds often employs X-ray crystallography, NMR spectroscopy, and computational methods to elucidate their complex tricyclic frameworks. These studies highlight the importance of specific substituents and structural motifs essential for biological activity and receptor binding (Baraldi et al., 2003).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including alkylation, acylation, and cyclocondensation, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships. The presence of multiple reactive sites, such as the furan and pyrimidine rings, enables a wide range of chemical modifications (Dolzhenko et al., 2009).
Scientific Research Applications
Abdelhamid et al. (2012) synthesized various derivatives, including naphtho[2,1-b]furan-2-yl)(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone, demonstrating a new approach for the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing naphtofuran moiety, which could be significant in developing novel compounds with potential biological activities (Abdelhamid, Shokry, & Tawfiek, 2012).
Baraldi et al. (2003) focused on the design, synthesis, and biological evaluation of C9- and C2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as A2A and A3 adenosine receptors antagonists. This study highlights the potential use of such compounds in the development of selective antagonists for specific adenosine receptor subtypes (Baraldi et al., 2003).
Zhang et al. (2016) synthesized and characterized isomers of pyrazolo[1,5-a]pyrimidines derivatives, examining their antifungal activities. This research suggests potential applications of these compounds in antifungal treatments (Zhang, Peng, Wang, Wang, & Zhang, 2016).
Romdhane et al. (2016) prepared new pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives and evaluated their anti-acetylcholinesterase activity. Their findings indicate these compounds could be beneficial in treating conditions associated with acetylcholinesterase activity, such as Alzheimer's disease (Romdhane, Said, Cherif, & Jannet, 2016).
Future Directions
properties
IUPAC Name |
4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c20-19-23-17-14(18-22-16(24-26(18)19)15-4-2-10-28-15)11-21-25(17)9-1-3-12-5-7-13(27)8-6-12/h2,4-8,10-11,27H,1,3,9H2,(H2,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDUXMMFIPBLRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=N2)C4=C(N=C3N)N(N=C4)CCCC5=CC=C(C=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl SCH 442416 |
Citations
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